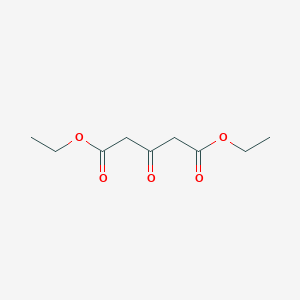
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide (ADPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADPA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is essential for DNA replication. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Biochemical And Physiological Effects
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to protect against oxidative stress, which is a condition that can lead to cell damage and death.
Advantages And Limitations For Lab Experiments
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has some limitations, including its relatively low potency compared to other anticancer agents and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide and to identify potential biomarkers for its activity.
Synthesis Methods
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 2-cyclohexylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as acetonitrile or dimethylformamide, and the product can be purified using column chromatography or recrystallization.
Scientific Research Applications
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been investigated for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
CAS RN |
112683-82-6 |
|---|---|
Product Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
Molecular Formula |
C18H30N4O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
InChI |
InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23) |
InChI Key |
WLVKEMPFWNNMBZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
synonyms |
Cyclohexaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



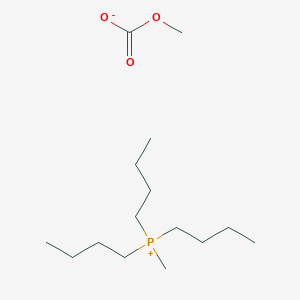
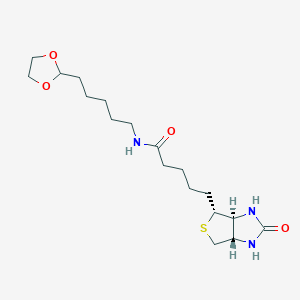
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
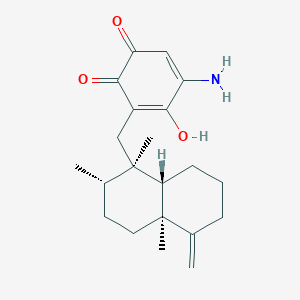
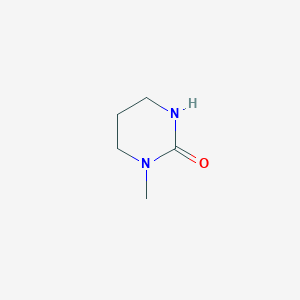

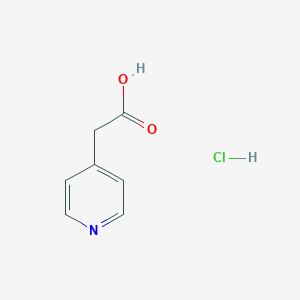
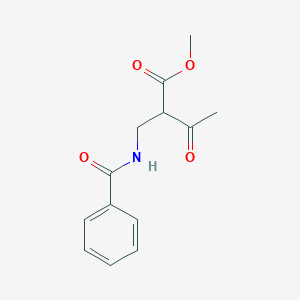
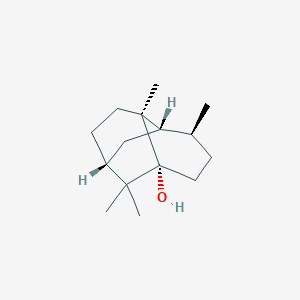
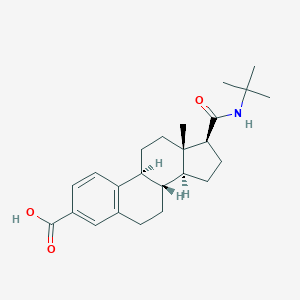

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

